5-[Benzyl(methyl)sulfamoyl]-2,4-dichlorobenzoic acid
Overview
Description
5-[Benzyl(methyl)sulfamoyl]-2,4-dichlorobenzoic acid is an organic compound with the molecular formula C15H13Cl2NO4S This compound is characterized by the presence of a benzyl(methyl)sulfamoyl group attached to a dichlorobenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl(methyl)sulfamoyl]-2,4-dichlorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid as the core structure.
Sulfonamide Formation: The benzyl(methyl)sulfamoyl group is introduced through a sulfonamide formation reaction. This involves the reaction of benzylamine and methylamine with a sulfonyl chloride derivative.
Coupling Reaction: The sulfonamide intermediate is then coupled with the 2,4-dichlorobenzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include:
Batch Reactors: Used for controlled addition of reagents and temperature regulation.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[Benzyl(methyl)sulfamoyl]-2,4-dichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The dichlorobenzoic acid core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Formed through reduction.
Substituted Benzoic Acids: Formed through nucleophilic substitution.
Scientific Research Applications
5-[Benzyl(methyl)sulfamoyl]-2,4-dichlorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[Benzyl(methyl)sulfamoyl]-2,4-dichlorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorobenzoic acid core may also contribute to its biological activity by interacting with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid: Similar structure but with one less chlorine atom.
5-[Benzyl(methyl)sulfamoyl]-3,4-dichlorobenzoic acid: Similar structure but with different chlorine substitution pattern.
Uniqueness
5-[Benzyl(methyl)sulfamoyl]-2,4-dichlorobenzoic acid is unique due to its specific substitution pattern, which may result in distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
5-[benzyl(methyl)sulfamoyl]-2,4-dichlorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-18(9-10-5-3-2-4-6-10)23(21,22)14-7-11(15(19)20)12(16)8-13(14)17/h2-8H,9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONAKHQIKPOREN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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